

An In-depth Technical Guide to 3-Methoxyphenol (CAS 150-19-6)

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Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxyphenol** (CAS 150-19-6), a versatile aromatic organic compound. It details its chemical and physical properties, synthesis methodologies, spectral data, and safety information. Furthermore, this guide outlines its applications in various industries and discusses its biological activities, including its roles as an antioxidant and antimicrobial agent.

Chemical and Physical Properties

3-Methoxyphenol, also known as m-guaiacol or resorcinol monomethyl ether, is a clear, pink-reddish to brown liquid at room temperature.^{[1][2]} It is a member of the class of phenols and is structurally a phenol with a methoxy substituent at the 3-position.^[3] This compound is slightly soluble in water but shows good solubility in organic solvents such as chloroform and ethyl acetate.^{[1][4]}

Table 1: Physicochemical Properties of **3-Methoxyphenol**

Property	Value	Reference(s)
CAS Number	150-19-6	
Molecular Formula	C ₇ H ₈ O ₂	
Molecular Weight	124.14 g/mol	
Appearance	Clear pink-reddish to brown liquid	
Melting Point	-17 °C	
Boiling Point	244 °C at 760 mmHg	
	113-115 °C at 5 mmHg	
Density	1.131 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.552	
Flash Point	>110 °C (>230 °F)	
pKa	9.65 at 25 °C	
LogP	1.340	
Solubility	Slightly soluble in water; soluble in ethanol, ether, chloroform, and ethyl acetate.	

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Methoxyphenol**.

Table 2: Spectral Data Summary for **3-Methoxyphenol**

Spectroscopy	Key Features and Peaks	Reference(s)
¹ H NMR	(CDCl ₃ , 90 MHz) δ (ppm): 7.11 (t), 6.48 (d), 6.43 (d), 6.41 (s), 5.64 (s, OH), 3.75 (s, OCH ₃).	
¹³ C NMR	(CDCl ₃) δ (ppm): ~55 (OCH ₃), aromatic carbons between 100-160.	
IR (Infrared)	Broad peak around 3300-3500 cm ⁻¹ (O-H stretch), peaks around 3000-2850 cm ⁻¹ (C-H stretch), ~1600 cm ⁻¹ (C=C aromatic stretch), and ~1200-1000 cm ⁻¹ (C-O stretch).	
Mass Spec (MS)	Molecular ion peak at m/z 124.	

Synthesis of 3-Methoxyphenol

3-Methoxyphenol can be synthesized through various methods, with a common approach being the selective monomethylation of resorcinol using dimethyl sulfate.

Experimental Protocol: Synthesis from Resorcinol and Dimethyl Sulfate

This protocol details an optimized synthesis of **3-Methoxyphenol** with a reported yield of 66% and purity greater than 96%.

Materials:

- Resorcinol (11g, 0.1 mol)
- Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (0.5g)
- Toluene (50 mL)
- 2 mol/L Sodium hydroxide solution (50 mL)

- Dimethyl sulfate (15.1g, 0.12 mol)
- Ice acetic acid
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 11g of resorcinol, 0.5g of TBAB, 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.
- Stir the mixture and heat to 80°C.
- Add 15.1g of dimethyl sulfate dropwise to the reaction mixture.
- After the addition is complete, continue the reaction for 8 hours at 80°C.
- Cool the reaction mixture and adjust to a weak acidity with ice acetic acid.
- Separate the organic phase and extract the aqueous phase with 25 mL of toluene.
- Combine the organic phases and wash with water and then with a saturated sodium chloride solution.
- Dry the organic phase with anhydrous sodium sulfate.
- Remove the toluene under reduced pressure.
- Perform reduced pressure distillation and collect the fraction at 115-118°C (0.67 kPa) to obtain the final product.



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Workflow for the synthesis of **3-Methoxyphenol**.

Applications

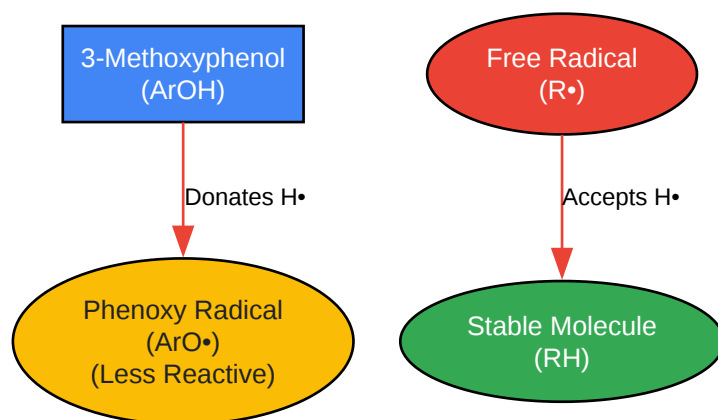
3-Methoxyphenol is a valuable intermediate in various industrial applications.

- **Pharmaceuticals:** It serves as a building block in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs).
- **Flavors and Fragrances:** It is used in the flavor and fragrance industry to impart smoky or phenolic notes to products like food, beverages, and perfumes.
- **Antioxidants:** Due to its antioxidant properties, it is used in the preservation of food and cosmetic products to prevent oxidation and extend shelf life.
- **Organic Synthesis:** As a phenol derivative, it is utilized as a catalyst and a building block for the synthesis of other organic compounds.

Biological Activity

Antioxidant Activity

The antioxidant mechanism of **3-Methoxyphenol** involves scavenging free radicals and inhibiting oxidative reactions. It acts as a reducing agent by donating hydrogen atoms to reactive species, thereby preventing oxidative damage. The phenolic hydroxyl group is key to this activity.



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General mechanism of antioxidant action by **3-Methoxyphenol**.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a common method for evaluating the antioxidant activity of phenolic compounds.

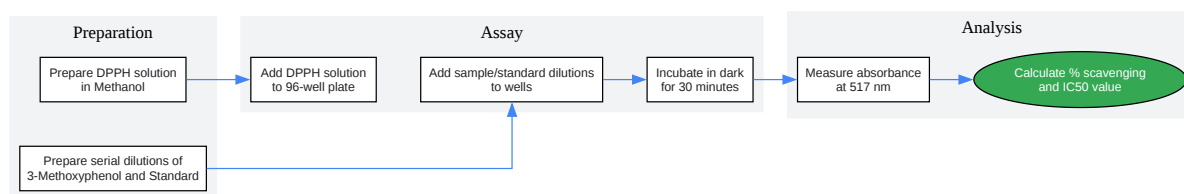
Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Standard antioxidant (e.g., Trolox or Gallic Acid)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol.
- Prepare stock solutions of the test compound (**3-Methoxyphenol**) and a standard antioxidant in a suitable solvent. Create a series of dilutions for each.
- In a 96-well microplate, add the DPPH solution to each well.

- Add different concentrations of the standard or sample solutions to the wells. For the blank, add only the solvent.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solutions at 517 nm using a microplate reader.
- The percentage of DPPH radical scavenging activity is calculated, and from this, an IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.



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Workflow for the DPPH antioxidant activity assay.

Antimicrobial Activity

Studies on related methoxyphenol compounds have demonstrated antimicrobial activity against various foodborne pathogens and spoilage bacteria. The mechanism is often attributed to the disruption of the cell membrane integrity and denaturation of essential proteins.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

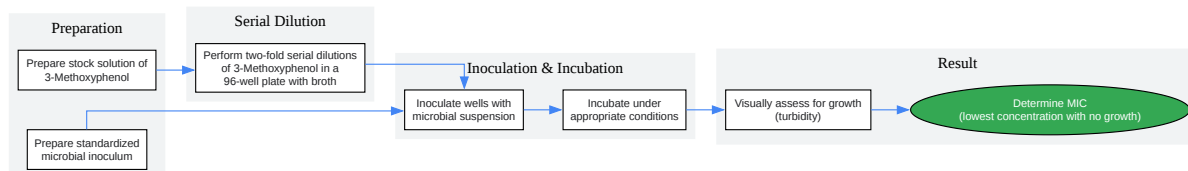
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Test microorganism (bacterial or fungal strain)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Sterile 96-well microtiter plates
- Standard antibiotic (positive control)
- Solvent for the test compound (e.g., DMSO)

Procedure:

- Prepare a stock solution of **3-Methoxyphenol** in a suitable solvent.
- Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
- In a 96-well plate, perform serial two-fold dilutions of the **3-Methoxyphenol** stock solution in the broth medium.
- Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound), negative (broth only), and solvent controls.
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety and Toxicology

3-Methoxyphenol is classified as harmful and toxic. It is a severe eye irritant and can be harmful if swallowed, inhaled, or in contact with skin. Human systemic effects from inhalation may include muscle weakness, headache, and irritability.

Table 3: Toxicological Data for **3-Methoxyphenol**

Toxicity Metric	Species	Route	Value	Reference(s)
LD ₅₀	Mouse	Oral	312 mg/kg	
LD ₅₀	Rat	Oral	597 mg/kg	
LD ₅₀	Rat	Skin	682 mg/kg	
LC ₅₀	Mouse	Inhalation	11500 mg/m ³ /4H	
LC ₅₀	Rat	Inhalation	11500 mg/m ³ /4H	

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if ventilation is inadequate.

- Handle in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Wash thoroughly after handling.
- Store in a cool, dry, well-ventilated place away from incompatible materials.

This guide provides a foundational understanding of **3-Methoxyphenol** for research and development purposes. For detailed safety procedures, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

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References

- 1. 3-Methoxyphenol(150-19-6) MS spectrum [chemicalbook.com]
- 2. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]
- 3. youtube.com [youtube.com]
- 4. guidechem.com [guidechem.com]
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